molecular formula C13H13N3O2S B2814718 N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1556448-76-0

N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2814718
CAS No.: 1556448-76-0
M. Wt: 275.33
InChI Key: MJKYPXVYRAEOBH-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Its biological activity has been studied in various in vitro and in vivo models, showing promising results.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring structure and are known for their diverse biological activities.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in pharmaceuticals and agrochemicals.

Uniqueness: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of the benzo[d]thiazole and pyrrolidine rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11-5-8(6-14-11)13(18)15-7-12-16-9-3-1-2-4-10(9)19-12/h1-4,8H,5-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKYPXVYRAEOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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